Fluorescein Alkynylamino-ATP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

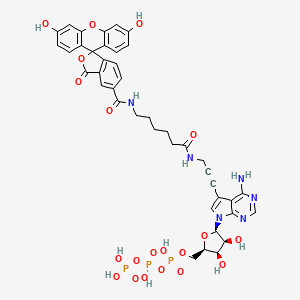

Fluorescein Alkynylamino-ATP is a fluorescent nucleotide analog used primarily in molecular biology for the detection of DNA. This compound is labeled with fluorescein, a dye that emits a bright green fluorescence when exposed to light, making it highly useful in various fluorescence-based assays and imaging techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein Alkynylamino-ATP involves the conjugation of fluorescein to an ATP molecule via an alkynylamino linker. The process typically includes the following steps:

Activation of Fluorescein: Fluorescein is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

Conjugation with Alkynylamino Linker: The activated fluorescein is then reacted with an alkynylamino linker to form a fluorescein-alkynylamino intermediate.

Attachment to ATP: The fluorescein-alkynylamino intermediate is finally conjugated to ATP under mild conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescein Alkynylamino-ATP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in:

Oxidation: Under specific conditions, the fluorescein moiety can undergo oxidation, altering its fluorescence properties.

Reduction: The compound can be reduced, although this is less common in typical applications.

Substitution: The alkynylamino linker allows for further functionalization through click chemistry reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azides yield triazole-linked derivatives .

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Detection of Nucleic Acids:

Fluorescein alkynylamino-ATP serves as a valuable tool for labeling nucleic acids in various molecular biology techniques. It can be incorporated into DNA or RNA during synthesis, allowing for the direct visualization of these molecules through fluorescence microscopy. This application is particularly useful in techniques such as:

- Polymerase Chain Reaction (PCR): The compound can be integrated into PCR products, enabling real-time monitoring of amplification through fluorescence.

- In Situ Hybridization: Fluorescently labeled probes can be used to detect specific RNA sequences within fixed cells or tissues, providing insights into gene expression patterns.

Enzymatic Reactions:

The compound is also employed in enzymatic assays where it acts as a substrate for various polymerases. Its incorporation into nucleic acids allows researchers to track enzymatic activity and study the kinetics of DNA/RNA synthesis. For instance, the use of this compound in transcription assays can provide quantitative data on RNA synthesis rates.

Cellular Imaging and Monitoring

Real-Time Monitoring of ATP Levels:

this compound can be utilized to visualize ATP levels within living cells, which is crucial for understanding cellular metabolism and energy dynamics. Studies have shown that fluorescence resonance energy transfer (FRET)-based indicators can be developed using this compound to monitor ATP concentrations in real time, providing insights into cellular responses to metabolic changes or drug treatments .

Diagnostic Applications

Fluorescence Imaging Techniques:

The compound's fluorescent properties make it suitable for use in various imaging modalities, including:

- Confocal Laser Scanning Microscopy: This technique allows for high-resolution imaging of tissues labeled with this compound, enabling detailed studies of tissue architecture and cellular interactions.

- Endomicroscopy: this compound can be used as a contrast agent in confocal laser endomicroscopy, aiding in the visualization of mucosal tissues during gastrointestinal examinations .

Case Study 1: Enzymatic Incorporation in PCR

A study demonstrated the successful incorporation of this compound into PCR products, allowing researchers to visualize amplification in real-time. The fluorescence intensity correlated with the amount of DNA produced, showcasing its utility in quantitative PCR applications.

Case Study 2: Monitoring ATP Levels in Cancer Cells

Research utilizing this compound as a FRET-based indicator revealed significant differences in ATP levels between cancerous and non-cancerous cells. This study highlighted the potential of using this compound for assessing metabolic states in cancer research .

Comparative Data Table

| Application Area | Technique Used | Key Findings |

|---|---|---|

| Molecular Biology | PCR | Real-time monitoring of DNA amplification |

| Cellular Imaging | Confocal Microscopy | High-resolution imaging of labeled tissues |

| Diagnostic Imaging | Endomicroscopy | Enhanced visualization of gastrointestinal tissues |

| Metabolic Monitoring | FRET Indicators | Distinct ATP level differences in cancer vs normal cells |

Wirkmechanismus

The mechanism of action of Fluorescein Alkynylamino-ATP involves its incorporation into DNA or RNA strands during synthesis. The fluorescein moiety emits fluorescence when excited by light, allowing for the detection and visualization of the labeled nucleic acids. The alkynylamino linker provides a stable attachment to the ATP molecule, ensuring efficient incorporation and fluorescence .

Vergleich Mit ähnlichen Verbindungen

Fluorescein-UTP: Another fluorescent nucleotide analog used for similar applications but with uridine instead of adenosine.

Fluorescein-CTP: Similar to Fluorescein Alkynylamino-ATP but with cytidine.

Fluorescein-GTP: A guanosine analog with fluorescein labeling.

Uniqueness: this compound is unique due to its alkynylamino linker, which allows for further functionalization through click chemistry. This feature provides greater flexibility in experimental design and applications compared to other fluorescent nucleotide analogs .

Biologische Aktivität

Fluorescein alkynylamino-ATP is a fluorescent nucleotide analog that has garnered attention for its potential applications in molecular biology and biochemistry. This compound serves as a tool for studying various biological processes, particularly those involving ATP, due to its ability to fluoresce upon excitation. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the incorporation of a fluorescein moiety into the ATP structure. This modification enhances its fluorescent properties, making it useful for imaging and detection in biological systems. The chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₄O₈P

- Molecular Weight : 393.27 g/mol

This compound functions primarily through its interaction with ATP-binding proteins and enzymes. The fluorescent tag allows for real-time monitoring of ATP-related activities within cells. Key mechanisms include:

- ATP Hydrolysis : The compound can be hydrolyzed by ATPases, releasing energy and inorganic phosphate while emitting fluorescence.

- Enzyme Substrates : It can serve as a substrate for kinases and other enzymes that utilize ATP, allowing researchers to study enzyme kinetics and pathways.

- Cellular Imaging : The fluorescence enables visualization of cellular processes such as energy metabolism, signaling pathways, and cell proliferation.

Applications in Research

This compound has been utilized in various research contexts, including:

- Cell Viability Assays : Its fluorescent properties are used to assess cell viability by measuring ATP levels in live cells.

- Signal Transduction Studies : The compound helps elucidate the role of ATP in signaling pathways by tracking its dynamics in response to stimuli.

- Imaging Techniques : It is employed in microscopy techniques to visualize ATP distribution within cells.

Case Studies

-

Cellular Energy Monitoring :

A study investigated the use of this compound to monitor energy levels in neuronal cells. Researchers found that fluorescence intensity correlated with ATP concentrations, providing insights into cellular metabolism under stress conditions . -

Enzyme Kinetics :

In another experiment, this compound was used to study the kinetics of a specific kinase involved in cancer cell proliferation. The results indicated that the modified ATP was effectively phosphorylated by the kinase, allowing for detailed kinetic analysis . -

Fluorescence Microscopy :

Researchers employed this compound in fluorescence microscopy to visualize ATP localization in living cells. This study revealed distinct patterns of ATP distribution related to cellular activity and metabolic states .

Data Tables

| Study | Application | Findings |

|---|---|---|

| Study 1 | Cellular Energy Monitoring | Fluorescence intensity correlated with ATP levels under stress |

| Study 2 | Enzyme Kinetics | Effective phosphorylation by kinase; detailed kinetic analysis achieved |

| Study 3 | Fluorescence Microscopy | Distinct ATP distribution patterns observed in living cells |

Eigenschaften

IUPAC Name |

[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFIASPKHCGSRA-JLRXDUNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N6O20P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1030.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.